>700‑Fold Reduction in Peptidylglycine α‑Amidating Monooxygenase (PAM) Affinity for the D‑Phe‑Gly Motif
The D‑Phe‑Gly scaffold dramatically impairs recognition by the C‑terminal amidating enzyme PAM. Ac‑D‑Phe‑Gly exhibits a Ki at least 700‑fold higher than that of Ac‑L‑Phe‑Gly [1]. The same stereospecific penalty extends to related inhibitors: Ac‑L‑Phe‑OCH₂CO₂H displays a Ki of 45 µM, whereas the corresponding D‑Phe enantiomer shows a Ki of 2,247 µM [1]. This demonstrates that the D‑configuration at the Phe‑Gly junction acts as a strong negative determinant for PAM binding.
| Evidence Dimension | PAM competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ac‑D‑Phe‑Gly: Ki ≥ 700‑fold higher than Ac‑L‑Phe‑Gly; Ac‑D‑Phe‑OCH₂CO₂H: Ki = 2,247 µM |
| Comparator Or Baseline | Ac‑L‑Phe‑Gly: Ki (reference); Ac‑L‑Phe‑OCH₂CO₂H: Ki = 45 µM |
| Quantified Difference | ≥700‑fold increase in Ki; ~50‑fold increase for the OCH₂CO₂H pair |
| Conditions | In vitro PAM assay using recombinant enzyme; substrate conversion monitored by HPLC [1] |
Why This Matters
Users requiring a dipeptide that will not be accidentally amidated during expression or in vivo should select D‑Phe‑Gly‑OMe, as the D‑configuration provides a built‑in PAM‑resistance feature that is absent in L‑Phe‑Gly‑OMe.
- [1] S. T. Prigge, A. S. Kolhekar, B. A. Eipper, R. E. Mains, L. M. Amzel, “Reaction versus subsite stereospecificity of peptidylglycine α‑monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation,” J. Biol. Chem., 1995, 270(49), pp. 29256‑29263. PMID: 7493955. View Source
